N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide
Description
Synthesis Analysis
The synthesis of complex molecules similar to "N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)-N1-[3-(trifluoromethyl)phenyl]alaninamide" typically involves multiple steps, including the formation of the core structure followed by the introduction of the functional groups. For example, compounds with sulfonamide groups and tetrazole rings have been synthesized through reactions involving base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, illustrating the intricate steps needed to synthesize complex organic molecules with specific functional groups (Fahmy et al., 1977).
Molecular Structure Analysis
The molecular structure of compounds containing similar functional groups to "N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)-N1-[3-(trifluoromethyl)phenyl]alaninamide" is determined using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the intermolecular interactions that influence its properties. For instance, the crystal structure analysis of tetrazole derivatives has shown how the planarity of the tetrazole rings and the orientation of aryl groups affect the molecule's overall structure (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of molecules like "N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)-N1-[3-(trifluoromethyl)phenyl]alaninamide" are influenced by their functional groups. For instance, sulfonamide and phenylsulfonyl groups can participate in various chemical reactions, including radical methylation and cycloaddition reactions, demonstrating the molecule's potential for further chemical modification and its reactivity towards different chemical agents (Liu & Li, 2016).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be characterized through empirical studies. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the molecule. Analyzing these properties helps in understanding the compound's potential interactions and stability under various chemical conditions.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-16(22(29)27-18-8-6-7-17(15-18)23(24,25)26)28(33(2,30)31)19-11-13-21(14-12-19)32-20-9-4-3-5-10-20/h3-16H,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYXLYQLWGMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-[3-(trifluoromethyl)phenyl]alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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